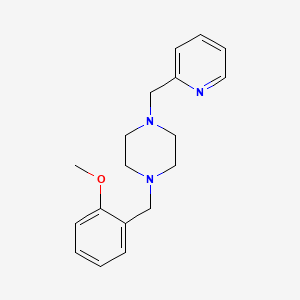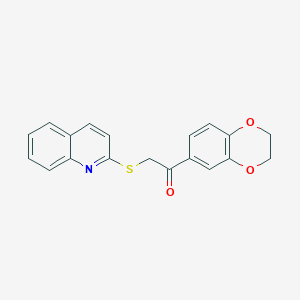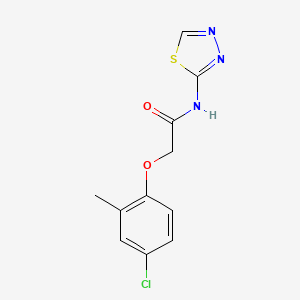
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol
Übersicht
Beschreibung
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol, also known as DMCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCTP belongs to the class of phenylthiohydantoin derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, including caspase-3, cyclooxygenase-2, and nuclear factor kappa B. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of cyclooxygenase-2, and exhibit anti-inflammatory effects. This compound has also been shown to exhibit antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. This compound has also been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. One area of research involves the use of this compound as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of this compound and to optimize its efficacy and safety as a cancer treatment. Another area of research involves the use of this compound as an anti-inflammatory agent. Further studies are needed to determine the potential use of this compound in treating inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to explore the potential use of this compound in treating oxidative stress-related diseases.
Synthesemethoden
The synthesis of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol involves the reaction of 2,6-dimethoxyphenol with 4-morpholinylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with thiourea and sodium hydroxide to obtain this compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-7-9(8-11(17-2)12(10)15)13(19)14-3-5-18-6-4-14/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPABHREUMPPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983343 | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64709-43-9 | |
| Record name | Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)thioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)


![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)
